molecular formula C27H29N3O4 B278153 Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278153
M. Wt: 459.5 g/mol
InChI Key: IHIGGMLZXGXGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is not fully understood. However, studies have suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, it has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein involved in the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its effectiveness.

Future Directions

There are several future directions for the research and development of Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate. One of the directions is to further investigate its mechanism of action to optimize its effectiveness as an anti-cancer drug. Additionally, studies could be conducted to explore its potential applications in other fields, such as the development of new antibiotics or antifungal agents. Finally, more research could be conducted to explore the potential side effects and toxicity of Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate to ensure its safety for use in humans.
Conclusion:
Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has shown promising anti-cancer activity in scientific research. Its mechanism of action is not fully understood, but studies suggest that it works by inhibiting the growth and proliferation of cancer cells. While there are limitations to its use in lab experiments, its potential applications in the development of new cancer drugs and other fields make it a promising area for future research.

Synthesis Methods

The synthesis of Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 3-(benzyloxy)benzoic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate as a yellow solid.

Scientific Research Applications

Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been studied for its potential applications in various fields of scientific research. One of the primary research areas is in the development of new drugs for the treatment of cancer. Studies have shown that Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[(3-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-29-13-15-30(16-14-29)25-12-11-22(27(32)33-2)18-24(25)28-26(31)21-9-6-10-23(17-21)34-19-20-7-4-3-5-8-20/h3-12,17-18H,13-16,19H2,1-2H3,(H,28,31)

InChI Key

IHIGGMLZXGXGNU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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